Doxorubicinol

概要

説明

Doxorubicinol, also known as 14-hydroxydaunorubicin, is an active metabolite of the widely used antineoplastic antibiotic Adriamycin (doxorubicin). This compound is formed through the reduction of the carbonyl group at the C-13 position of Adriamycin. It retains significant antitumor activity and is known for its role in cancer treatment protocols .

準備方法

Synthetic Routes and Reaction Conditions

Doxorubicinol is synthesized from Adriamycin through a two-electron reduction of the side chain C-13 carbonyl moiety. This reduction is typically catalyzed by NADPH-dependent cytoplasmic aldo/keto reductase or carbonyl reductase . The reaction conditions involve the use of these enzymes in a suitable buffer system, often at physiological pH and temperature.

Industrial Production Methods

Industrial production of this compound involves the biotransformation of Adriamycin using microbial or enzymatic systems. The process is optimized for high yield and purity, often involving fermentation techniques followed by extraction and purification steps. High-performance liquid chromatography (HPLC) is commonly used to monitor and ensure the quality of the final product .

化学反応の分析

Reduction Pathways

Doxorubicin undergoes metabolic reduction to form doxorubicinol through the following pathways:

-

Two-electron reduction : This pathway is the primary route for doxorubicin metabolism, converting it into this compound, a secondary alcohol.

-

One-electron reduction : This pathway leads to the formation of a doxorubicin-semiquinone radical, which can be re-oxidized back to doxorubicin while generating reactive oxygen species (ROS) that contribute to toxicity .

Dimerization Reactions

Doxorubicin can also form dimers under certain conditions, which may impact its pharmacological properties:

-

Formation of Doxorubicin Dimers : In neutral buffers and in the presence of other drugs like 5-fluorouracil, doxorubicin can precipitate due to dimerization. This reaction involves the formation of covalently bonded dimers through mechanisms that include imine formation and loss of hydrogen ions .

-

Mechanism of Dimerization : The proposed mechanism suggests that dimerization occurs via an enaminol intermediate, leading to stable dimeric products that can partially hydrolyze back into monomers under specific conditions .

Interaction with Biomolecules

This compound's interactions with biomolecules are crucial for understanding its biological effects:

-

DNA Intercalation : Similar to doxorubicin, this compound can intercalate into DNA, disrupting topoisomerase II activity and affecting DNA replication and transcription processes .

-

Protein Binding : Doxorubicin has been shown to bind covalently to proteins, which may influence its pharmacokinetics and therapeutic efficacy. This binding is believed to occur through mechanisms similar to those involved in dimerization .

Comparative Data on Chemical Reactions

The following table summarizes key reactions involving this compound compared to its parent compound, doxorubicin.

| Reaction Type | Doxorubicin | This compound |

|---|---|---|

| Metabolic Reduction | Reduced to this compound | Not applicable |

| Dimerization | Forms dimers in neutral pH | Can participate in dimerization |

| DNA Interaction | Intercalates and inhibits topoisomerase II | Similar intercalation properties |

| Protein Binding | Covalent binding observed | Potential for similar binding |

Research Findings on this compound

Recent studies have expanded our understanding of this compound's chemical behavior and its implications for therapy:

-

Toxicity Mechanisms : Research indicates that the cardiotoxic effects associated with doxorubicin are significantly influenced by its metabolic products, including this compound. The generation of ROS during the one-electron reduction pathway is particularly implicated in inducing oxidative stress and subsequent cardiac damage .

-

Pharmacokinetics : The pharmacokinetic profile of this compound suggests that its formation from doxorubicin could alter the drug's efficacy and safety profile in clinical settings, necessitating careful monitoring during chemotherapy regimens .

科学的研究の応用

Introduction to Doxorubicinol

This compound is a significant metabolite of the anthracycline antibiotic doxorubicin, widely used in cancer chemotherapy. While doxorubicin is primarily known for its efficacy in treating various cancers, this compound has garnered attention for its own therapeutic applications and implications in drug metabolism, efficacy, and toxicity. This article explores the diverse applications of this compound, focusing on its role in cancer treatment, cardiotoxicity management, and pharmacokinetics.

Cancer Treatment

This compound has been studied for its potential role as an active metabolite in the therapeutic efficacy of doxorubicin. Research indicates that this compound retains some cytotoxic properties similar to doxorubicin, contributing to the overall antitumor activity observed in patients undergoing chemotherapy.

Cardiotoxicity Management

One of the notable side effects of doxorubicin therapy is cardiotoxicity. This compound has been implicated in this adverse effect due to its ability to induce oxidative stress and apoptosis in cardiac cells.

Clinical Insights

- A study highlighted that the accumulation of this compound in heart tissue correlates with increased cardiotoxicity .

- Strategies such as co-administration of cardioprotective agents (e.g., dexrazoxane) aim to mitigate this effect by reducing the levels of both doxorubicin and its metabolite in cardiac tissues .

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics of this compound is crucial for optimizing chemotherapy regimens. Studies have shown that factors such as diet and co-administered drugs can significantly influence the pharmacokinetics of both doxorubicin and this compound.

Key Findings

- Research indicates that food restriction can alter the accumulation of doxorubicin and its metabolites, including this compound, in cardiac tissues .

- Case studies have documented variations in drug metabolism when doxorubicin is administered alongside other medications like atazanavir, necessitating dose adjustments to avoid toxicity .

Case Study 1: Doxorubicin-induced Cardiotoxicity

A 68-year-old female patient treated with doxorubicin for pleural angiosarcoma experienced significant left ventricular ejection fraction (LVEF) deterioration. Post-treatment monitoring revealed elevated biomarkers indicative of cardiac stress. The introduction of sacubitril/valsartan improved her cardiac function, demonstrating the importance of managing cardiotoxicity associated with doxorubicin and its metabolites .

Case Study 2: Pharmacokinetic Variability

In a reported case, a patient receiving antiretroviral therapy experienced elevated bilirubin levels that necessitated a reduction in the planned dose of doxorubicin due to altered pharmacokinetics influenced by atazanavir. This case underscores the need for careful monitoring and adjustment based on individual patient profiles .

Data Summary

The following table summarizes key findings related to the applications and effects of this compound:

作用機序

Doxorubicinol exerts its effects through several mechanisms:

DNA Intercalation: this compound intercalates into DNA, disrupting the replication and transcription processes.

Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, leading to DNA strand breaks.

Free Radical Formation: this compound promotes the formation of free radicals, causing oxidative damage to cellular components.

Membrane Damage: It can also cause damage to cellular membranes, affecting cell viability

類似化合物との比較

Doxorubicinol is compared with other anthracyclines such as:

Daunorubicin: Similar in structure but lacks the hydroxyl group at the C-14 position.

Epirubicin: An epimer of Adriamycin with a different configuration at the C-4’ position.

Pirarubicin: A derivative with a tetrahydropyranyl group at the C-4’ position.

Uniqueness

This compound is unique due to its specific reduction product of Adriamycin, retaining significant antitumor activity while having different pharmacokinetic properties. This makes it a valuable compound for studying the metabolism and action of anthracyclines .

生物活性

Doxorubicinol, a metabolite of the anthracycline antibiotic doxorubicin, has garnered attention due to its biological activity and implications in cancer therapy. This article explores the biological mechanisms, therapeutic effects, and potential toxicities associated with this compound, supported by research findings and case studies.

This compound exhibits several mechanisms that contribute to its biological activity:

- DNA Intercalation : Similar to doxorubicin, this compound intercalates into DNA, disrupting the double helix structure. This leads to inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair .

- Reactive Oxygen Species (ROS) Generation : this compound can induce oxidative stress by generating ROS, which further damages cellular components, including lipids, proteins, and nucleic acids. This oxidative damage is a significant factor in the cytotoxic effects observed in cancer cells .

- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in various cancer cell lines, particularly at the G2/M checkpoint. This mechanism is vital for its effectiveness as a chemotherapeutic agent .

In Vitro Studies

In vitro studies have demonstrated that this compound retains significant antitumor activity compared to its parent compound. For instance:

- Cancer Cell Lines : this compound has shown efficacy against multiple cancer types, including breast cancer and leukemia. It induces apoptosis in cancer cells through both intrinsic and extrinsic pathways .

- Gene Expression Modulation : A study utilizing Saccharomyces cerevisiae revealed that exposure to this compound resulted in the upregulation of genes associated with oxidative stress response and DNA repair mechanisms. This suggests a complex interaction between this compound and cellular defense pathways .

Clinical Insights

Clinical studies have provided insights into the effectiveness of this compound in combination therapies:

- Combination with Paclitaxel : A phase II trial evaluated the combination of doxorubicin (and its metabolite this compound) with paclitaxel in metastatic breast cancer patients. The study reported an overall response rate of 80%, highlighting the potential for enhanced efficacy when used alongside other agents .

- Case Reports : There are documented cases where patients exhibited significant tumor reduction when treated with regimens including this compound. For example, a patient with advanced hepatocellular carcinoma showed a favorable response to pegylated liposomal formulations containing doxorubicin and its metabolites .

Toxicity Profile

While this compound is effective, it is also associated with notable toxicities:

- Cardiotoxicity : One of the most serious side effects linked to doxorubicin and its metabolites is cardiotoxicity. Late-onset cardiomyopathy has been reported in patients receiving cumulative doses of doxorubicin, leading to heart failure . Monitoring cardiac function is crucial for patients undergoing treatment.

- Hematological Toxicities : Common adverse effects include leukopenia and thrombocytopenia, which are often dose-dependent. These toxicities necessitate careful management during chemotherapy regimens involving this compound .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

特性

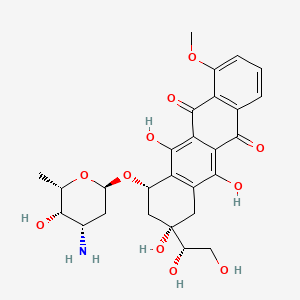

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16-,17-,22+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZRZOVSJNSBFR-FEMMEMONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920620 | |

| Record name | Doxorubicinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54193-28-1 | |

| Record name | Doxorubicinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54193-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxorubicinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054193281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxorubicinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOXORUBICINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUH05KI4CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Doxorubicinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。